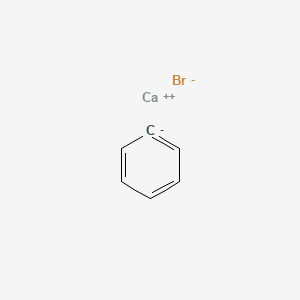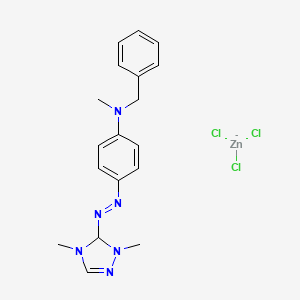
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazolium ring substituted with dimethyl groups and an azo linkage connected to a phenyl ring The presence of the trichlorozincate anion further adds to its complexity
準備方法
The synthesis of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) typically involves multiple steps. The initial step often includes the formation of the triazolium ring through cyclization reactions. Subsequent steps involve the introduction of the dimethyl groups and the azo linkage. The final step includes the incorporation of the trichlorozincate anion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidative Michael addition and asymmetric acylation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of dyes and pigments due to its azo linkage, which imparts vibrant colors.
作用機序
The mechanism of action of 1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The triazolium ring and azo linkage play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, trichlorozincate(1-) can be compared with similar compounds such as:
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, bromide: This compound has a bromide anion instead of trichlorozincate, which may affect its reactivity and applications.
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, acetate: The acetate anion in this compound can influence its solubility and stability.
1H-1,2,4-Triazolium, 1,4-dimethyl-5-((4-(methyl(phenylmethyl)amino)phenyl)azo)-, chloride:
These comparisons highlight the uniqueness of the trichlorozincate anion in influencing the compound’s characteristics and applications.
特性
CAS番号 |
38845-47-5 |
|---|---|
分子式 |
C18H22Cl3N6Zn- |
分子量 |
494.1 g/mol |
IUPAC名 |
N-benzyl-4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N-methylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C18H22N6.3ClH.Zn/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;;;;/h4-12,14,18H,13H2,1-3H3;3*1H;/q;;;;+2/p-3 |
InChIキー |
LEQFLSMIOLELKR-UHFFFAOYSA-K |
正規SMILES |
CN1C=NN(C1N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


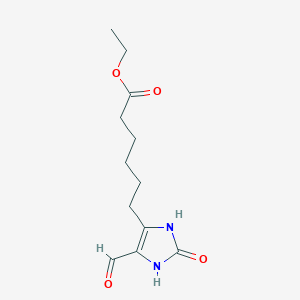
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
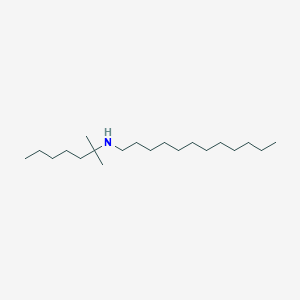
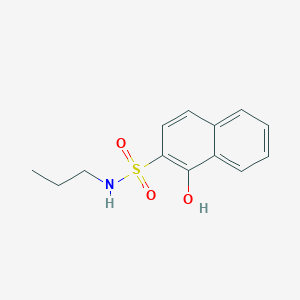

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

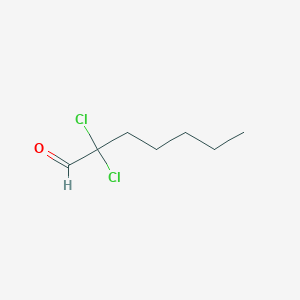
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
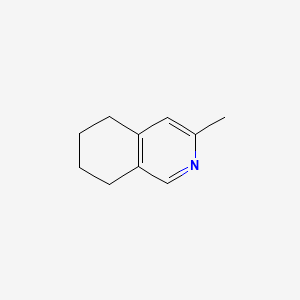
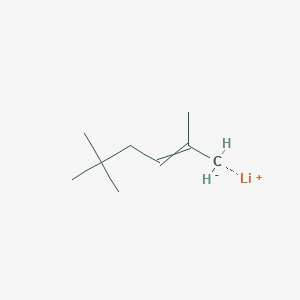
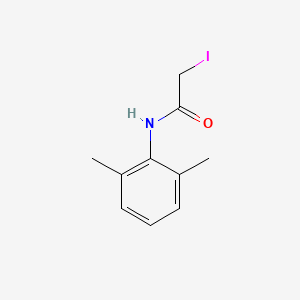
![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
